5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one
Description
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-methoxybenzyl group at position 3 and an ethynyl substituent at position 5. Key physicochemical properties include:
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-ethynyl-3-[(4-methoxyphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2/c1-3-12-8-15-10-16(14(12)17)9-11-4-6-13(18-2)7-5-11/h1,4-8,10H,9H2,2H3 |
InChI Key |
YYLXOEKEEKCZLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=C(C2=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Starting Materials: Benzyl derivatives and pyrimidinone precursors.
Reaction Steps:
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions might yield deoxygenated products.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions but may include hydroxylated, deoxygenated, or substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxybenzyl groups may play crucial roles in binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Halogenated Analogs
5-Bromo-3-(4-methoxybenzyl)pyrimidin-4(3H)-one
- Molecular Formula : C₁₂H₁₁BrN₂O₂
- Molecular Weight : 295.14 g/mol
- Key Difference : Bromine at position 5 instead of ethynyl.
- Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), as seen in intermediates for pharmaceutical synthesis .
- Physical Property : Higher molecular weight (295 vs. 240 g/mol) due to bromine substitution .
Thienopyrimidinone Derivatives
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Structure: Thiophene-fused pyrimidinone with methoxyphenyl groups. Synthesis: 61% yield via condensation and cyclization . Melting Point: 241–243°C, higher than non-fused pyrimidinones due to increased planarity .
Fluorinated Derivatives
Biological Activity
5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The chemical structure of 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 241.29 g/mol
Research indicates that the compound acts primarily as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in various physiological processes and are targeted in multiple CNS disorders. The modulation of GPCRs can lead to altered signaling pathways that may have therapeutic implications in treating conditions such as depression and anxiety .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : IC values were reported at concentrations comparable to standard chemotherapeutics.
- U-937 (monocytic leukemia) : The compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased caspase-3 activity, indicating activation of the apoptotic pathway .
Comparative Analysis
A comparative analysis of the compound's biological activity against other known agents is summarized in the table below:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one | MCF-7 | 1.5 | Induces apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 0.8 | DNA intercalation and topoisomerase inhibition |
| Prodigiosin | HCT-116 | 1.9 | Induces cell cycle arrest and apoptosis |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Study on Apoptosis Induction :
- A study involving MCF-7 cells showed that treatment with 5-Ethynyl-3-(4-methoxybenzyl)pyrimidin-4(3H)-one resulted in a significant increase in apoptotic cells as evidenced by Annexin V staining. The mechanism was linked to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic pathway .
- In Vivo Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
